molecular formula C9H8F3NO3 B1408050 Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate CAS No. 1227508-49-7

Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate

Cat. No.: B1408050
CAS No.: 1227508-49-7
M. Wt: 235.16 g/mol
InChI Key: KDGLWWQEANDVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate is a pyridine-carboxylate derivative of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates key features common in modern pharmaceuticals: the pyridine ring serves as a privileged scaffold for target binding , the ester group offers a handle for further synthetic modification, and the trifluoromethyl group is widely recognized for its ability to enhance metabolic stability and membrane permeability . This specific substitution pattern—a hydroxy group at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring—makes it a valuable isomer of pyridine carboxylic acids, a class known for producing a plethora of drugs targeting conditions such as tuberculosis, cancer, and central nervous system disorders . Researchers can utilize this compound as a key synthetic intermediate for constructing complex nitrogen-containing heterocycles or as a core scaffold for developing novel enzyme inhibitors. Its potential applications span the exploration of new analgesics that target voltage-gated sodium channels (NaVs) like NaV1.8 , the development of antiviral protease inhibitors, and the design of next-generation antibiotics, given the proven efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacterial strains . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-7(14)13-4-6(5)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGLWWQEANDVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-hydroxy-5-(trifluoromethyl)isonicotinic Acid

The primary and most direct method involves the esterification of the corresponding acid with ethanol. This reaction is typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid and conducted under reflux conditions to drive the reaction to completion.

  • Reaction conditions:

    • Acid catalyst: Concentrated sulfuric acid or hydrochloric acid
    • Solvent: Ethanol (excess)
    • Temperature: Reflux (approximately 78 °C)
    • Time: Several hours (commonly 4–8 hours)
  • Mechanism: The acid protonates the carboxyl group of the acid, increasing its electrophilicity, which facilitates nucleophilic attack by ethanol to form the ester linkage.

  • Outcome: High conversion to Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate with good purity after workup and purification.

This method is supported by synthesis protocols reported in chemical supplier databases and literature emphasizing esterification of hydroxy-substituted isonicotinic acids.

Regiospecific Introduction of the Hydroxy Group at Position 2

A critical step preceding esterification is the preparation of 2-hydroxy-5-(trifluoromethyl)isonicotinic acid. This can be achieved by selective hydroxylation of 2-fluoro or 2-chloro substituted isonicotinic acid derivatives or by direct oxidation methods.

  • Fluorination and subsequent hydrolysis:
    For example, fluorination of methyl isonicotinate followed by hydrolysis in aqueous media leads to methyl 2-hydroxyisonicotinate derivatives, which can be further functionalized.

  • Controlled oxidation:
    Use of fluorine gas or other oxidants under controlled conditions can convert pyridine derivatives to 2-pyridones (2-hydroxy pyridines), ensuring regioselectivity and high yield.

Alternative Synthetic Routes and Intermediates

Some patented methods describe multistep syntheses involving intermediates such as ethyl 4-chloro-3-oxobutyrate coupling and ring-closure reactions to form nicotinic acid derivatives bearing trifluoromethyl groups. These routes involve:

  • Alkali-mediated coupling reactions to form key intermediates.
  • Intramolecular cyclization under ammonium salt conditions.
  • Use of anhydrous solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH).

Although these methods may present challenges such as side reactions, harsh conditions, and purification difficulties, they provide alternative pathways for large-scale or industrial synthesis with potential for yield optimization.

Purification and Characterization

After synthesis, the product is typically purified by:

  • Recrystallization (e.g., from ethanol or acetic acid mixtures).
  • Chromatographic techniques such as silica gel column chromatography.
  • Washing with brine and drying over anhydrous magnesium sulfate.

Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
  • Mass spectrometry (MS).
  • Melting point determination.
  • Infrared (IR) spectroscopy.

Summary Data Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Esterification of 2-hydroxy-5-(trifluoromethyl)isonicotinic acid with ethanol Ethanol, H₂SO₄ or HCl catalyst, reflux 4–8 h High (typically >70%) Standard acid-catalyzed Fischer esterification
Hydroxylation of 2-fluoroisonicotinic acid derivatives Fluorination in water/acetonitrile, KOH, F₂ gas, ice bath Moderate (~60%) Regiospecific C–H to C–OH transformation
Alkali-mediated coupling and ring closure (patented method) NaH, THF, ammonium salt cyclization, anhydrous conditions Moderate (30–45%) Industrial scale route with controlled side reactions
Purification Recrystallization, silica gel chromatography N/A Ensures product purity for analytical and application use

Research Findings and Considerations

  • The trifluoromethyl group at the 5-position enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry.
  • Acid-catalyzed esterification remains the most straightforward and widely used method for preparing ethyl esters of hydroxy-substituted isonicotinic acids.
  • Alternative synthetic routes involving alkali-mediated coupling and ring closure offer scalable options but require careful control to minimize side reactions and optimize yield.
  • Hydroxylation at the 2-position can be achieved via selective fluorination and hydrolysis, providing a regiospecific and efficient method to access the hydroxy derivative precursor.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 2-oxo-5-(trifluoromethyl)isonicotinate.

    Reduction: Formation of ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxy group can form hydrogen bonds with target molecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The hydroxyl group in Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate distinguishes it from analogs with amino (-NH₂) or cyano (-CN) substituents. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Key Properties Evidence ID
Ethyl 2-amino-5-(trifluoromethyl)isonicotinate -NH₂ (2), -CF₃ (5) C₉H₉F₃N₂O₂ Higher basicity; storage at 2–8°C
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate -CN (5), -CH₃ (6), -CF₃ (2) C₁₁H₁₀F₃N₂O₂ Enhanced electron-withdrawing effects
2-Cyano-5-(trifluoromethyl)nicotinic acid -CN (2), -CF₃ (5) C₈H₃F₃N₂O₂ Higher acidity due to -COOH group
  • Hydroxyl vs.
  • Trifluoromethyl Impact : All analogs exhibit improved metabolic stability and lipophilicity due to the -CF₃ group, making them suitable for pharmaceutical applications .

Stability and Reactivity

  • Hydroxyl Group: The -OH group may render the compound susceptible to oxidation, necessitating inert storage conditions (e.g., 2–8°C, similar to its amino analog) .
  • Ester Hydrolysis : The ethyl ester moiety is prone to hydrolysis under acidic or basic conditions, a common trait in nicotinate/isonicotinate derivatives .

Biological Activity

Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings and case studies.

This compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The hydroxy group allows for the formation of hydrogen bonds, further modulating the compound's biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

  • Lipophilicity : The trifluoromethyl group increases the compound's affinity for hydrophobic regions of proteins and enzymes.
  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and stability.

These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory properties .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In a study assessing various synthesized compounds, it was found that certain derivatives showed significant inhibitory effects against a range of bacterial strains. The compound demonstrated an IC50 value indicating effective concentration for inhibiting bacterial growth .

CompoundIC50 (μM)Target Bacteria
This compound45.69Staphylococcus aureus
Other derivatives45.81Escherichia coli

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies have shown that the compound can significantly reduce the expression of inflammatory markers such as collagen type I alpha 1 (COL1A1) in hepatic stellate cells, indicating its potential as an anti-fibrotic agent .

Case Studies

  • Study on Hepatic Stellate Cells : A recent study investigated the effect of this compound on hepatic stellate cells (HSC-T6). Results indicated that the compound inhibited COL1A1 protein expression, suggesting a mechanism for reducing fibrosis in liver injury models .
  • Antimicrobial Evaluation : A comparative study highlighted the antimicrobial efficacy of various derivatives of isonicotinate compounds, with this compound showing superior activity against Gram-positive bacteria compared to standard antibiotics .

Q & A

Q. What are the common synthetic routes for Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving trifluoromethylation and esterification. For example, trifluoroacetic anhydride (TFAA) and ethyl isonicotinate N-oxide are used to generate trifluoromethyl radicals under photoexcitation (450 nm laser diode). Key intermediates, such as ethyl N-(trifluoroacetoxy)pyridinium-4-carboxylate, are monitored using LCMS (e.g., m/z 366 [M+H]+) and HPLC (retention time: 1.26 minutes under SMD-TFA05 conditions) . Purity is validated via HPLC with >95% purity thresholds, and intermediates are stabilized in acetonitrile at -20°C .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • LCMS : To confirm molecular weight (m/z 205–366 range observed in related compounds) .
  • HPLC : For purity assessment (e.g., retention time tracking under acidic mobile phases) .
  • NMR : To resolve structural ambiguities, particularly distinguishing hydroxyl and trifluoromethyl groups.
  • FTIR : To verify ester carbonyl (C=O) and hydroxyl (O-H) stretches .

Q. What safety precautions are required when handling this compound?

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319 hazards) .
  • Store under inert atmosphere at -20°C to prevent decomposition .
  • In case of inhalation, move to fresh air and seek medical attention; avoid aqueous solutions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers mitigate unproductive side reactions during trifluoromethylation using this compound?

Side reactions (e.g., trifluoroacetylation) arise from nucleophilic trapping of intermediates. Optimize by:

  • Limiting ethyl isonicotinate N-oxide to 2 equivalents and TFAA to 4 equivalents .
  • Avoiding excess reagents, which promote side-product formation.
  • Introducing calcium chloride (1 equiv) to stabilize reactive intermediates .
  • Monitoring reaction progress via real-time LCMS to halt at optimal conversion .

Q. What mechanistic insights explain the compound’s role in electron donor-acceptor (EDA) complexes?

The compound acts as an electron-deficient acceptor in EDA complexes with donors like 2-methoxynaphthalene. Under irradiation, it facilitates radical generation (e.g., trifluoromethyl radicals from TFAA) for C–H functionalization. Key evidence:

  • UV-vis spectroscopy confirms EDA complex formation (λmax ~450 nm).
  • Radical trapping experiments (e.g., TEMPO) validate radical intermediates .
  • Basicity differences (pKa ~3.2–3.4 for related esters) influence reaction kinetics and selectivity .

Q. How should researchers address contradictory data in stability studies under varying conditions?

Contradictions may arise from solvent polarity or temperature fluctuations. Methodological steps:

  • Conduct accelerated stability tests (40°C/75% RH for 4 weeks) and compare degradation profiles via HPLC .
  • Use differential scanning calorimetry (DSC) to identify polymorphic transitions affecting stability.
  • Cross-validate with multiple analytical techniques (e.g., NMR vs. LCMS for degradation products) .

Q. What strategies optimize the compound’s use in heterocyclic ring functionalization?

  • Substrate Scope : Test with electron-rich/electron-deficient arenes to assess regioselectivity.
  • Solvent Screening : Polar aprotic solvents (e.g., nitromethane) enhance solubility of intermediates .
  • Catalyst Synergy : Combine with Ru(bpy)3Cl2 for dual catalytic cycles, improving yield (55% vs. 35% without catalyst) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxy-5-(trifluoromethyl)isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.